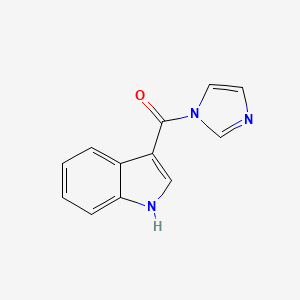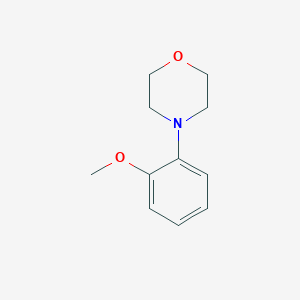
4-(2-Methoxyphenyl)morpholine
Descripción general
Descripción
4-(2-Methoxyphenyl)morpholine is an organic compound with the chemical formula C10H15NO. It is a colorless liquid with a faint odor and a boiling point of 166-168 °C. It is a versatile chemical used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in various chemical reactions. In addition, it has been studied for its potential as a therapeutic agent due to its ability to interact with biological systems.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
4-(2-Methoxyphenyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into drug frameworks can significantly affect the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The morpholine ring is a common feature in molecules with antidepressant, antifungal, and antibacterial activities .
Development of Agrochemicals
The morpholine structure is also pivotal in the development of agrochemicals. It serves as a scaffold for creating compounds that can act as fungicides or herbicides, providing protection for crops against various pathogens .
Material Science
In material science, 4-(2-Methoxyphenyl)morpholine can be used to synthesize novel polymers or as a modifying agent to alter the properties of existing materials. Its unique chemical structure can contribute to the thermal stability and mechanical strength of materials .
Catalyst Design
This compound can be involved in the design of catalysts. Its morpholine moiety can bind to metal centers, facilitating the development of catalysts used in organic synthesis, including asymmetric catalysis, which is crucial for producing enantiomerically pure substances .
Chemical Intermediate
As a chemical intermediate, 4-(2-Methoxyphenyl)morpholine is valuable in multi-step synthetic processes. It can be transformed into a variety of functional groups, serving as a precursor for more complex molecules used in pharmaceuticals and dyes .
Analytical Chemistry
In analytical chemistry, it can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for use in chromatography and spectrometry to identify or quantify other substances .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-3-2-4-10(11)12-6-8-14-9-7-12/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKDLFYDLRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443034 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)morpholine | |
CAS RN |
27347-13-3 | |
| Record name | 4-(2-methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

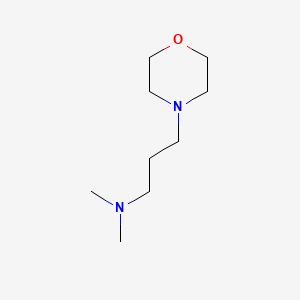
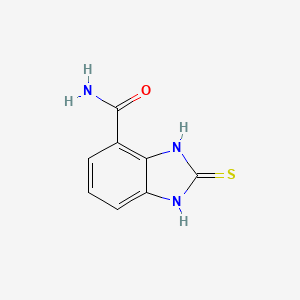
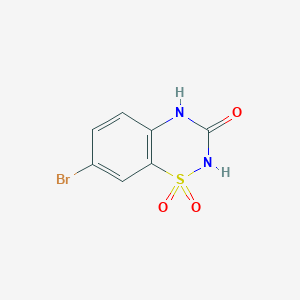
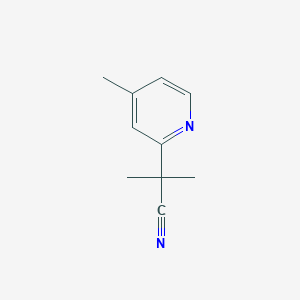
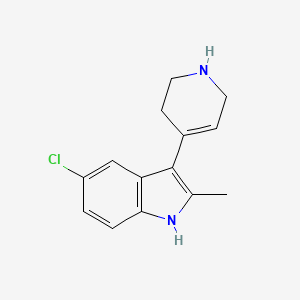
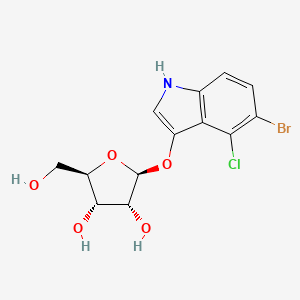

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
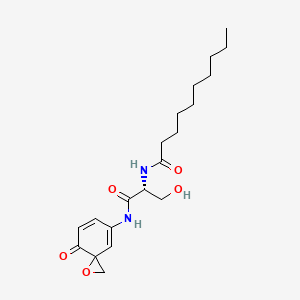
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
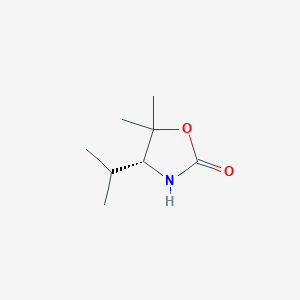
![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)
